Podecdysone B

Vue d'ensemble

Description

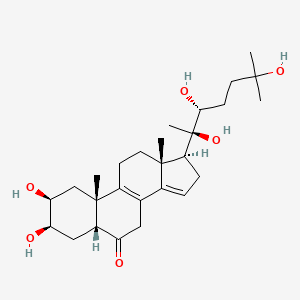

La podécdysone B est un phytoœstrogène, une classe de composés connus pour leur rôle dans la mue et la métamorphose des arthropodes. C'est un composé naturel que l'on trouve dans diverses espèces végétales, notamment Pfaffia iresinoides et Podocarpus elatus . La formule moléculaire de la podécdysone B est C27H42O6, et elle a une masse moléculaire de 462,61878 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La podécdysone B peut être synthétisée par hydrogénation des acétonides de la 20-hydroxyecdysone sur un catalyseur de palladium. Le processus d'hydrogénation produit la podécdysone B 20,22-acétonide, qui, après hydrolyse acide, donne la podécdysone B .

Méthodes de production industrielle : Les méthodes de production industrielle de la podécdysone B ne sont pas largement documentées. L'extraction à partir de sources naturelles telles que Pfaffia iresinoides et Podocarpus elatus reste une méthode principale .

Analyse Des Réactions Chimiques

Types de réactions : La podécdysone B subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions communs :

Oxydation : La podécdysone B peut être oxydée en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence d'un catalyseur de palladium.

Substitution : Les réactions de substitution impliquent souvent des réactifs nucléophiles en conditions basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et déshydroxylés de la podécdysone B .

4. Applications de la recherche scientifique

La podécdysone B a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé de référence dans l'étude des phytoœstrogènes et de leurs propriétés chimiques.

Biologie : Étudié pour son rôle dans la mue et la métamorphose des insectes.

Médecine : Exploré pour ses applications thérapeutiques potentielles en raison de ses propriétés bioactives.

Industrie : Utilisé dans le développement de régulateurs de croissance des insectes et d'autres produits agricoles

5. Mécanisme d'action

La podécdysone B exerce ses effets en se liant aux récepteurs de l'œstrogène chez les arthropodes, déclenchant une cascade d'événements moléculaires qui conduisent à la mue et à la métamorphose. Les cibles moléculaires comprennent les complexes récepteurs de l'œstrogène, qui activent les voies d'expression des gènes impliquées dans ces processus .

Composés similaires :

20-hydroxyecdysone : Un autre phytoœstrogène ayant une activité biologique similaire mais différant par son motif d'hydroxylation.

Ponastérone A : Un phytoœstrogène ayant une structure similaire mais des sources biologiques différentes.

Inokostérone : Un isomère de position de l'ecdystérone ayant des activités biologiques distinctes.

Unicité : La podécdysone B est unique en raison de son motif d'hydroxylation spécifique et de sa présence dans des espèces végétales particulières. Elle montre environ un cinquième de l'activité de la 20-hydroxyecdysone dans les bioessais .

Applications De Recherche Scientifique

Chemistry

Podecdysone B serves as a reference compound in the study of phytoecdysteroids. It aids in understanding the chemical properties and biological activities of this class of compounds. Its structural characteristics allow researchers to explore the synthesis and modification of similar compounds.

Biology

In biological studies, this compound is investigated for its role in molting and metamorphosis of insects. It interacts with ecdysteroid receptors, triggering physiological changes necessary for these developmental processes. This interaction has been documented through various bioassays, demonstrating its potential as a tool for studying hormonal regulation in arthropods .

Agriculture

This compound has shown promise as an insect growth regulator . Research indicates that it disrupts molting processes in insect pests by affecting chitin production, which is crucial for exoskeleton formation. This property positions this compound as a potential eco-friendly alternative to conventional insecticides, minimizing harm to non-target organisms.

Medicine

Recent studies have explored the therapeutic applications of this compound due to its bioactive properties. Preliminary research suggests it may possess antibacterial activity against multidrug-resistant bacterial strains, potentially leading to new antibiotic development. Additionally, its effects on mammalian systems have been noted, although further research is required to fully elucidate these pharmacological effects .

Case Study 1: Insect Growth Regulation

In a study conducted by Wu et al. (2011), this compound was tested against the rice-stem borer (Chilo suppressalis). The results demonstrated that doses of this compound significantly inhibited molting, leading to high mortality rates among treated larvae. This study highlights its potential use in integrated pest management strategies.

Case Study 2: Antibacterial Properties

Li et al. (2015) investigated the antibacterial efficacy of this compound against various bacterial strains. The findings indicated that this compound disrupted bacterial cell membranes, suggesting mechanisms for its antibacterial activity. Further studies are needed to confirm these effects and explore potential clinical applications.

Data Tables

Mécanisme D'action

Podecdysone B exerts its effects by binding to ecdysone receptors in arthropods, triggering a cascade of molecular events that lead to molting and metamorphosis. The molecular targets include ecdysone receptor complexes, which activate gene expression pathways involved in these processes .

Comparaison Avec Des Composés Similaires

20-Hydroxyecdysone: Another phytoecdysteroid with similar biological activity but differing in its hydroxylation pattern.

Ponasterone A: A phytoecdysteroid with a similar structure but different biological sources.

Inokosterone: A position isomer of ecdysterone with distinct biological activities.

Uniqueness: Podecdysone B is unique due to its specific hydroxylation pattern and its occurrence in particular plant species. It shows about one-fifth of the activity of 20-hydroxyecdysone in bioassays .

Activité Biologique

Introduction

Podecdysone B is a phytoecdysteroid, a class of compounds that mimic the action of insect molting hormones (ecdysteroids). These compounds have garnered attention for their potential biological activities, particularly in the fields of agriculture and medicine. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on various biological systems, and relevant research findings.

Ecdysteroids, including this compound, primarily exert their effects by binding to ecdysteroid receptors in insects. The binding initiates a cascade of biological responses that influence growth, development, and reproduction. The primary mechanism involves:

- Receptor Binding : Ecdysteroids bind to the ecdysteroid receptor complex (EcR/USP), which regulates gene expression related to molting and development in insects .

- Gene Regulation : Upon binding, the receptor complex activates or represses target genes involved in various physiological processes such as cell division and differentiation .

1. Effects on Insect Development

This compound has been shown to influence insect development significantly. Research indicates that it can induce molting and pupation in various insect species:

- Case Study : In a study involving Drosophila melanogaster, this compound demonstrated potent activity in inducing larval-to-pupal transition, akin to natural ecdysteroids like 20-hydroxyecdysone .

- Table 1 : Summary of Effects on Insect Development

| Insect Species | Concentration (µg/mL) | Effect |

|---|---|---|

| Drosophila melanogaster | 0.5 | Induction of pupation |

| Chilo suppressalis | 1.0 | Enhanced sclerotization |

| Galleria mellonella | 0.75 | Increased larval growth rates |

2. Antimicrobial Activity

Emerging studies suggest that phytoecdysteroids may possess antimicrobial properties:

- Research Findings : A study evaluated the antimicrobial effects of various ecdysteroids, including this compound, against several bacterial strains. Results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus at concentrations above 50 µg/mL .

3. Potential Health Benefits in Humans

Although primarily studied in insects, there is growing interest in the potential health benefits of ecdysteroids for humans:

Propriétés

IUPAC Name |

(2S,3R,5R,10S,13R,17S)-2,3-dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,5,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O6/c1-24(2,32)10-9-23(31)27(5,33)22-7-6-16-15-12-19(28)18-13-20(29)21(30)14-26(18,4)17(15)8-11-25(16,22)3/h6,18,20-23,29-33H,7-14H2,1-5H3/t18-,20+,21-,22-,23+,25-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFMTBQZWMUASH-IILZZRPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1=CCC2C(C)(C(CCC(C)(C)O)O)O)CC(=O)C4C3(CC(C(C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C(C1=CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331639 | |

| Record name | Podecdysone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22612-27-7 | |

| Record name | (2β,3β,5β,22R)-2,3,20,22,25-Pentahydroxycholesta-8,14-dien-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22612-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Podecdysone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.